molecular formula C10H6ClFN2 B1489483 2-Chloro-3-(4-fluorophenyl)pyrazine CAS No. 1094461-27-4

2-Chloro-3-(4-fluorophenyl)pyrazine

Cat. No.: B1489483
CAS No.: 1094461-27-4
M. Wt: 208.62 g/mol
InChI Key: YXADLABBORLENG-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-fluorophenyl)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom at the 2-position and a fluorophenyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-fluorophenyl)pyrazine typically involves the following steps:

  • Chlorination: The starting material, 3-(4-fluorophenyl)pyrazine, undergoes chlorination to introduce the chlorine atom at the 2-position. This reaction is usually carried out using chlorine gas or a suitable chlorinating agent under controlled conditions.

  • Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-fluorophenyl)pyrazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions at the chlorine or fluorine positions can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Reduced forms with different degrees of saturation.

  • Substitution Products: Compounds with altered halogen atoms or additional functional groups.

Scientific Research Applications

2-Chloro-3-(4-fluorophenyl)pyrazine has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-fluorophenyl)pyrazine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

2-Chloro-3-(4-fluorophenyl)pyrazine is compared with other similar compounds to highlight its uniqueness:

  • 2-Chloro-4-fluorophenol: Similar in having both chlorine and fluorine atoms but differs in the presence of a hydroxyl group.

  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Contains both chlorine and fluorine atoms but has an amide group instead of a pyrazine ring.

  • 2-(4-chloro-3-fluorophenyl)ethanamine hydrochloride: Similar in having chlorine and fluorine atoms but differs in the presence of an amine group.

These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their functional groups and molecular frameworks.

Properties

IUPAC Name

2-chloro-3-(4-fluorophenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-9(13-5-6-14-10)7-1-3-8(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXADLABBORLENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

First, 5.06 g of 2,3-dichloropyrazine, 5.23 g of 4-fluorophenyl boronic acid, 22.16 g of cesium carbonate, and 200 mL of dioxane were put in a three-neck flask equipped with a reflux pipe, and 0.467 g of tris(dibenzylideneacetone)dipalladium(0) (abbreviation: Pd2(dba)3) and 2.5 mL of tricyclohexylphosphine (abbreviation: Cy3P) were added thereto while the mixture was stirred under a nitrogen atmosphere, and they were reacted at 85° C. for 11 hours. After the reaction, the reaction solution was cooled down to room temperature and filtrated. A solvent of the obtained filtrate was distilled off, and the obtained residue was refined with a column chromatography using dichloromethane as a development solvent, so that 2-chloro-3-(4-fluorophenyl)pyrazine was obtained (light yellow powder, yield: 55%). A synthesis scheme of Step 1 is shown by the following (a1-1).
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
22.16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.467 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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